FK888
Description
Historical Discovery and Nomenclature
FK 888 was synthesized during the early 1990s as part of a systematic effort to optimize peptide-based tachykinin antagonists. Researchers modified the octapeptide parent compound (D-Pro4, D-Trp7,9,10)SP4–11 through iterative chemical substitutions, leading to the development of a dipeptide antagonist with improved binding affinity and selectivity. The compound’s name reflects its origin as a product of Fujisawa Pharmaceutical’s research laboratories, with the nomenclature adhering to IUPAC conventions for complex organic molecules.
Key milestones in its development include:
- Initial discovery : Identification of FK 888 through competitive binding assays using guinea pig lung membranes.
- Structural optimization : Replacement of non-essential residues in the parent peptide to enhance selectivity for NK1 receptors over NK2 and NK3 subtypes.
- Pharmacological validation : Demonstration of in vivo efficacy in models of airway inflammation and bronchoconstriction.
Classification Within Neurokinin Receptor Antagonists
FK 888 belongs to the peptidomimetic class of NK receptor antagonists, characterized by its dipeptide backbone and structural motifs that mimic the C-terminal sequence of endogenous tachykinins (Phe-X-Gly-Leu-Met-NH2). Unlike non-peptide antagonists (e.g., CP-96345), FK 888 retains partial peptide-like properties while achieving high receptor affinity.
Receptor Selectivity
FK 888 exhibits nanomolar affinity for NK1 receptors with minimal cross-reactivity to NK2 or NK3 subtypes. In functional bioassays:
Species-Specific Binding
FK 888 displays species-dependent selectivity , with a 320-fold higher affinity for human NK1 receptors compared to rat homologs. This selectivity arises from divergent amino acid residues in the receptor’s transmembrane domains, particularly Ser290 in the rat receptor, which reduces antagonist binding efficiency.
Properties
IUPAC Name |
(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O4/c1-38-23-30(29-14-8-9-15-32(29)38)35(43)40-22-28(41)20-33(40)34(42)37-31(36(44)39(2)21-24-10-4-3-5-11-24)19-25-16-17-26-12-6-7-13-27(26)18-25/h3-18,23,28,31,33,41H,19-22H2,1-2H3,(H,37,42)/t28-,31+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNKQTIJVFGCKQ-PDJGWCFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CC(CC3C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)N(C)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](CC4=CC5=CC=CC=C5C=C4)C(=O)N(C)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160680 | |
| Record name | FK 888 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138449-07-7 | |
| Record name | FK 888 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138449-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FK 888 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138449077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK 888 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-888 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZQ7B7BPD4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Lead Compound Identification and Initial Modifications
The discovery of FK 888 originated from structure-activity relationship (SAR) studies on the dipeptide lead compound N²-[N²-(1H-indol-3-ylcarbonyl)-L-lysyl]-N-methyl-N-(phenylmethyl)-L-phenylalaninamide (2b) . Initial modifications focused on enhancing binding affinity to the NK1 receptor while improving metabolic stability:
- Lysine-to-hydroxyproline substitution : Replacement of the lysine moiety with (2S,4R)-hydroxyproline yielded intermediate 3h , doubling receptor binding affinity in guinea pig lung membrane assays.
- Indole nitrogen methylation : Introduction of a methyl group at the indole nitrogen (creating 1-methyl-1H-indole-3-carbonyl) improved oral bioavailability without compromising receptor binding.
Final Structural Optimization
The phenylalanine residue underwent systematic modification to optimize steric and electronic interactions:
| Modification | Outcome | Reference |
|---|---|---|
| Naphthalen-2-yl substitution | Enhanced hydrophobic interactions | |
| Benzyl(methyl)amino group | Improved metabolic stability |
These changes culminated in the final compound 7k (FK 888) , exhibiting:
- NK1 receptor selectivity : 100-fold greater affinity for NK1 over NK2/NK3 receptors
- Oral activity : Effective in rodent models of neurogenic inflammation
Analytical Characterization Methods
Critical quality attributes of FK 888 are verified through:
Spectroscopic Analysis
Chromatographic Purity Assessment
- Reverse-phase HPLC : >98% purity using C18 column (acetonitrile/water gradient)
- Chiral chromatography : Verification of enantiomeric excess >99%
Formulation Strategies for Enhanced Solubility
Despite its pharmacological efficacy, FK 888’s limited solubility (<58.87 mg/mL in DMSO) necessitates advanced formulation approaches:
In Vivo Solution Preparation
A standardized protocol for preclinical studies involves:
Solid Dispersion Technologies
Lessons from similar low-solubility drugs suggest potential applications of:
| Method | Success Case | Relevance to FK 888 |
|---|---|---|
| Hot-melt extrusion | Ritonavir (Kaletra®) | Possible polymer carrier: HPMC |
| Spray drying | Vemurafenib (Zelboraf®) | Enhanced dissolution rate |
| Supercritical fluid | Irbesartan | Solvent-free processing |
Adapted from commercial SD formulations, these methods could improve FK 888’s oral bioavailability in future formulations.
Industrial-Scale Production Considerations
Synthetic Scale-Up Challenges
Chemical Reactions Analysis
FK-888 undergoes various chemical reactions, including:
Oxidation: FK-888 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within FK-888.
Substitution: FK-888 can undergo substitution reactions, particularly at the indole and naphthalenyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FK-888 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving neurokinin 1 receptor antagonists.
Biology: FK-888 is employed in research to understand the role of neurokinin 1 receptors in various biological processes.
Industry: FK-888 is used in the development of new pharmaceuticals targeting neurokinin 1 receptors.
Mechanism of Action
FK-888 exerts its effects by selectively binding to neurokinin 1 receptors, thereby inhibiting the binding of substance P. This inhibition prevents the downstream signaling pathways associated with substance P, leading to reduced inflammation and pain responses . The molecular targets involved include the neurokinin 1 receptor and associated G-protein coupled receptor pathways .
Comparison with Similar Compounds
Research Implications
FK 888’s selectivity makes it valuable for studying NK1 receptor roles in asthma and airway hyperresponsiveness . However, its moderate affinity and absence of clinical development highlight the need for derivatives with improved pharmacokinetics.
Biological Activity
FK 888, a selective tachykinin NK1 receptor antagonist, has garnered attention due to its potential therapeutic applications, particularly in respiratory conditions. This compound is known for its ability to inhibit substance P-induced contractions in various biological models, thereby demonstrating significant biological activity.
FK 888 functions primarily by blocking the NK1 receptors, which are involved in mediating the effects of substance P, a neuropeptide associated with pain perception and inflammation. The inhibition of NK1 receptors by FK 888 leads to a reduction in airway constriction and cough reflex sensitivity, making it a candidate for treating conditions like chronic cough and asthma.
In Vitro Studies
In laboratory settings, FK 888 has shown promising results:
- Inhibition of Airway Contraction : FK 888 inhibited substance P-induced contractions in isolated guinea pig trachea with an IC50 value of 32 nM .
- Cough Reflex Modulation : Studies indicated that FK 888 significantly reduced the cough response induced by citric acid in guinea pigs, highlighting its potential utility in managing chronic cough .
In Vivo Studies
FK 888 has been evaluated in vivo for its effects on airway constriction:
- Animal Models : In studies involving guinea pigs, FK 888 demonstrated efficacy in reducing airway constriction following both intravenous and oral administration. This suggests that FK 888 can be effective in a clinical setting where oral administration is preferred .
Pharmacokinetics
The pharmacokinetic profile of FK 888 indicates favorable absorption and distribution characteristics, which are essential for its therapeutic application. Further studies are necessary to fully elucidate its metabolism and excretion pathways.
Summary of Biological Activity Findings
| Study Type | Model | Effect Observed | IC50 Value |
|---|---|---|---|
| In Vitro | Isolated Guinea Pig Trachea | Inhibition of contraction | 32 nM |
| In Vivo | Guinea Pig | Reduction of cough reflex | Not specified |
Cough Reflex Study Results
| Treatment Group | Average Cough Count (10 min exposure) | Statistical Significance |
|---|---|---|
| Control (Saline) | High | p < 0.01 |
| FK 888 | Significantly Lower | p < 0.01 |
Hypothetical Case Study: Chronic Cough Management
- Patient Profile : A 45-year-old male with a history of chronic cough unresponsive to standard treatments.
- Intervention : Administration of FK 888 over a four-week period.
- Outcome : Significant reduction in cough frequency and improved quality of life reported by the patient.
Q & A
Basic: What experimental methodologies validate FK 888’s specificity as a tachykinin NK1 receptor antagonist?
FK 888’s receptor selectivity is confirmed via competitive binding assays using selective agonists (e.g., [Sar⁹, Met(O₂)¹¹]substance P) and functional studies in isolated tissue preparations (e.g., rabbit iris sphincter). Key steps include:
- Measuring inhibition of electrically evoked tachykinin-mediated contractions (pIC₅₀ = 6.6 ± 0.08) .
- Calculating competitive inhibition constants (pKᴮ = 7.1) using Schild analysis .
- Excluding off-target effects by testing against cholinergic, adrenergic, and histaminergic pathways .
Basic: Which in vivo models are optimal for studying FK 888’s modulation of airway and gastrointestinal responses?
- Airway studies : Guinea-pig models with LTD₄-induced bronchoconstriction and plasma exudation, using aerosolized FK 888 (1–10 mg/kg) to assess NK1 receptor antagonism .
- Gastrointestinal studies : Rat models exposed to gamma-irradiation (6 Gy), with FK 888 administered intravenously (0.1 mg/kg/day) to evaluate ileal motility and substance P (SP) levels .
Advanced: How can researchers optimize FK 888 dosing across different experimental contexts?
Dose-response relationships vary by model:
- In B16F10 melanoma , FK 888 enhances temozolomide efficacy at doses as low as 3.1 mg/kg/day, with maximal effects at 25 mg/kg/day .
- In irradiated gut models , 0.1 mg/kg/day reduces SP levels but requires longitudinal assessment (3–14 days) to capture time-dependent potency shifts .
Methodological tip : Preclinical pharmacokinetic profiling (e.g., blood-brain barrier penetration ) should guide dose adjustments.
Advanced: How to resolve contradictions between FK 888’s receptor binding data and functional outcomes?
In irradiated rat ileum, FK 888 reduces SP levels and contraction efficacy without altering receptor binding characteristics . To investigate:
- Perform longitudinal SP quantification (ELISA/radioimmunoassay) alongside receptor autoradiography.
- Explore compensatory mechanisms (e.g., alternative tachykinin pathways) via gene knockout models or transcriptomic analysis.
Basic: What methods assess FK 888’s ability to cross the blood-brain barrier (BBB)?
- In vivo pharmacokinetics : Measure plasma and brain tissue concentrations post-oral administration .
- Functional assays : Test potentiation of CNS-penetrating agents (e.g., temozolomide) in orthotopic glioma models .
Advanced: What experimental designs are critical for studying FK 888 in combination therapies?
- Synergy studies : Co-administer FK 888 with DNA-damaging agents (e.g., temozolomide, cisplatin) in xenograft models. Monitor tumor regression and survival .
- Controls : Include FK 888 monotherapy arms to confirm lack of single-agent activity .
- Dose scheduling : Align FK 888 administration with cytotoxic agent half-lives for maximal chemopotentiation .
Basic: How to quantify FK 888’s impact on endogenous substance P levels?
- Tissue sampling : Collect mucosal and muscularis layers of irradiated ileum at defined time points (e.g., 3 and 14 days post-treatment) .
- Analytical methods : Use radioimmunoassay or ELISA to measure SP concentration changes (e.g., 40–88% reduction in ileal layers ).
Advanced: What methodologies address FK 888’s long-term effects on intestinal motility?
- Chronic models : Extend observation periods beyond 14 days to evaluate rebound SP synthesis or receptor upregulation .
- High-resolution manometry : Quantify contractile patterns in isolated ileum segments post-FK 888 treatment .
Basic: Which ex vivo models are suitable for FK 888 pharmacology studies?
- Isolated ileum preparations : Measure SP-induced contractions in irradiated vs. control tissues .
- Bronchial strips : Assess LTD₄-induced plasma exudation and bronchoconstriction inhibition .
Advanced: How to reconcile discrepancies in FK 888’s efficacy across studies?
- Cross-model analysis : Compare outcomes in syngeneic (e.g., B16F10 melanoma ) vs. xenograft (e.g., MX-1 breast ) models.
- Endpoint standardization : Use consistent metrics (e.g., tumor volume, SP concentration) and statistical thresholds (p < 0.01 ).
- Meta-analysis : Aggregate data from multiple studies to identify dose-, model-, and time-dependent trends .
Key Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
